molecular formula C13H18N4O B2419401 N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide CAS No. 2411253-58-0

N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide

Cat. No. B2419401
CAS RN: 2411253-58-0
M. Wt: 246.314
InChI Key: MKNQHOBOEBUCAB-UHFFFAOYSA-N
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Description

N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide, also known as JNJ-40411813, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of piperidine derivatives and has been shown to have promising effects in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act on various molecular targets in the body. One of the proposed mechanisms of action is through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide can increase the levels of endocannabinoids in the body, which can have various physiological effects. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors in the body, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide are diverse and depend on the specific disease model and experimental conditions. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons. In cancer, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, this compound has been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide in lab experiments is its high potency and selectivity for its molecular targets. This compound has been optimized for its purity and yield, which makes it suitable for use in various experimental conditions. Additionally, this compound has been shown to have low toxicity and can be administered in various forms, including oral and intravenous. One of the limitations of using this compound in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the experimental results.

Future Directions

There are several future directions for the research on N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide. One of the areas that require further investigation is the exact mechanism of action of this compound. By understanding the molecular targets and pathways involved, researchers can optimize the therapeutic potential of this compound. Additionally, further studies are needed to explore the potential of this compound in various disease models, including neurodegenerative diseases, cancer, and pain management. Finally, the development of novel drug formulations and delivery methods can enhance the efficacy and safety of this compound for clinical use.

Synthesis Methods

The synthesis of N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide involves the reaction of 1-(2-bromoethyl)-4-methylpiperidine with 2-cyanopyrimidine in the presence of a base. The resulting intermediate is then treated with propargylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has shown promising results in various preclinical studies, and its potential therapeutic benefits have been explored in several disease models. Some of the areas where this compound has been studied include neurodegenerative diseases, cancer, and pain management. In neurodegenerative diseases, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease models. In cancer, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In pain management, N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide has been shown to have analgesic effects and can reduce pain in animal models.

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-12(18)16-9-11-5-3-8-17(10-11)13-14-6-4-7-15-13/h2,4,6-7,11H,1,3,5,8-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNQHOBOEBUCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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